1-Ethenylcyclopentan-1-amine hydrochloride

Description

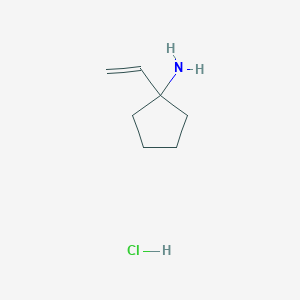

1-Ethenylcyclopentan-1-amine hydrochloride is a cyclopentylamine derivative characterized by an ethenyl (CH₂=CH–) substituent attached to the cyclopentane ring at the 1-position, forming a primary amine hydrochloride salt. The ethenyl group introduces unsaturation, which may enhance reactivity in alkylation or polymerization reactions compared to saturated analogs.

Properties

IUPAC Name |

1-ethenylcyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-2-7(8)5-3-4-6-7;/h2H,1,3-6,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDUGANISZYGBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenylcyclopentan-1-amine hydrochloride can be synthesized through a multi-step process involving the following steps:

Cyclopentane Derivatization: The starting material, cyclopentane, undergoes a series of reactions to introduce the ethenyl group and the amine group.

Hydrochloride Formation: The free amine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.

Purification: Post-reaction purification steps such as crystallization or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenylcyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products:

Oxidation Products: Oxidized derivatives of the original compound.

Reduction Products: Reduced amine derivatives.

Substitution Products: Various substituted amine compounds.

Scientific Research Applications

1-Ethenylcyclopentan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethenylcyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopentylamine Derivatives

The following table compares 1-ethenylcyclopentan-1-amine hydrochloride with key analogs, focusing on molecular features, physicochemical properties, and synthesis routes:

*Note: Molecular formula and weight for this compound are inferred due to conflicting data in .

Key Comparative Insights:

2-Ethoxyethyl and phenyl substituents alter polarity and hydrophobicity. The ethoxyethyl group (C₉H₂₀ClNO) enhances solubility in polar solvents, while the phenyl group (Cypenamine) reduces aqueous solubility due to aromatic hydrophobicity .

1-Ethylcyclopentylamine HCl () and Cypenamine HCl () likely involve nucleophilic substitution or reductive amination followed by HCl salt precipitation.

Physicochemical Properties

- Collision Cross-Section (CCS) : The ethyl-substituted analog () exhibits a CCS of 125.1 Ų for [M+H]⁺, suggesting a compact structure. Ethenyl’s planar sp² hybridized carbon may increase molecular surface area, though experimental CCS data are lacking .

- Molecular Weight Trends : Bulky substituents (e.g., phenyl, ethoxyethyl) increase molecular weight, impacting melting points and solubility .

Biological Activity

1-Ethenylcyclopentan-1-amine hydrochloride, with the molecular formula C7H13N·HCl, is a synthetic compound derived from cyclopentane. It features an ethenyl group and an amine group, making it a versatile building block in organic synthesis and a subject of interest in biological research. This compound is primarily utilized in chemical reactions and has potential applications in medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including receptors and enzymes. Its amine group allows it to participate in hydrogen bonding, which is crucial for binding to biological macromolecules. The ethenyl group enhances its reactivity, allowing for diverse interactions that can modulate biological pathways.

Pharmacological Studies

Recent studies have investigated the pharmacological properties of this compound. Preliminary findings suggest that this compound may exhibit:

- Antidepressant-like effects : In animal models, compounds similar to 1-ethenylcyclopentan-1-amine have shown potential as antidepressants by affecting serotonin and norepinephrine levels in the brain.

- Neuroprotective properties : Some studies indicate that this compound may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.

Case Studies

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of related compounds in a murine model. The results indicated that administration of these compounds led to significant reductions in immobility time in forced swim tests, suggesting enhanced mood-related behaviors.

Case Study 2: Neuroprotection

In another investigation, researchers assessed the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The findings demonstrated that treatment with this compound significantly reduced cell death compared to controls, highlighting its potential as a therapeutic agent for neurodegenerative conditions.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cyclopentan-1-amine Hydrochloride | Lacks ethenyl group | Limited reactivity; primarily used as a basic amine. |

| 1-Ethynylcyclopentan-1-amine Hydrochloride | Contains ethynyl group | Different reactivity; studied for potential analgesic effects. |

| 1-Ethenylcyclopentan-1-amine | Ethenyl and amine groups present | Exhibits antidepressant and neuroprotective activities. |

Synthesis and Purification

The synthesis of this compound involves multiple steps:

- Cyclopentane Derivatization : Cyclopentane undergoes reactions to introduce the ethenyl and amine groups.

- Hydrochloride Formation : The free amine reacts with hydrochloric acid to form the hydrochloride salt.

Purification techniques such as crystallization or distillation are employed to isolate the final product.

Future Directions

Ongoing research aims to elucidate the specific molecular mechanisms through which this compound exerts its biological effects. Understanding these mechanisms will be pivotal for developing this compound into a viable therapeutic option for treating mood disorders and neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.